4-(Isopropoxycarbonylamino)phenylboronic acid physical properties
4-(Isopropoxycarbonylamino)phenylboronic acid physical properties
An In-Depth Technical Guide to the Physical Properties of 4-(Isopropoxycarbonylamino)phenylboronic Acid
Authored by a Senior Application Scientist
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the core physical properties of 4-(Isopropoxycarbonylamino)phenylboronic acid. Moving beyond a simple data sheet, this document synthesizes field-proven insights with technical data to explain the causality behind experimental observations and analytical choices. The protocols described herein are designed as self-validating systems to ensure scientific integrity and reproducibility.
Compound Identity and Core Characteristics
4-(Isopropoxycarbonylamino)phenylboronic acid is a key building block in organic synthesis, particularly valued in medicinal chemistry for its role in Suzuki-Miyaura cross-coupling reactions.[1] Its unique isopropoxycarbonylamino functional group modulates its electronic properties and solubility, making it a versatile reagent.
Table 1: Core Compound Identifiers
| Property | Value | Source |
|---|---|---|
| Chemical Name | 4-(Isopropoxycarbonylamino)phenylboronic acid | [2][3] |
| Synonym | 4-[(isopropoxycarbonyl)amino]phenylboronic acid | [3] |
| CAS Number | 1033726-21-4 | [2][3] |
| Molecular Formula | C₁₀H₁₄BNO₄ | [2][3] |
| Molecular Weight | 223.04 g/mol | [3] |
| InChI Key | ZBYUZVPSHMRJPY-UHFFFAOYSA-N |[2][3] |
Fundamental Physical Properties
The physical properties of boronic acids are foundational to their handling, storage, and application in synthesis. Unlike more common functional groups, boronic acids exhibit unique behaviors, particularly concerning their thermal properties and stability.
Table 2: Summary of Physical Properties
| Property | Observation / Value | Field Insight & Causality |
|---|---|---|
| Appearance | White to off-white crystalline powder. | This is typical for many arylboronic acids.[1] The color can be an initial indicator of purity; significant deviation may suggest impurities or degradation. |
| Melting Point | Data not available; similar compounds (e.g., 4-(N-Boc-amino)phenylboronic acid) melt with decomposition around 199-204 °C. | The measurement of a sharp, reproducible melting point for boronic acids is notoriously difficult.[4] The observed value is often a dehydration or decomposition point, influenced by the sample's water content, which facilitates the formation of a cyclic anhydride trimer known as a boroxine.[4] Therefore, thermal analysis by DSC is recommended over traditional melting point apparatus for characterization. |
| Solubility | No specific data available. Generally, phenylboronic acids have low solubility in water and nonpolar hydrocarbons but moderate to high solubility in polar organic solvents like ethers and ketones.[5][6] | The isopropoxycarbonylamino group introduces both polar (N-H, C=O) and nonpolar (isopropyl, phenyl) features. This amphiphilic nature suggests moderate solubility in a range of organic solvents. The ester and amide functionalities may increase solubility in solvents like THF, acetone, and ethyl acetate compared to unsubstituted phenylboronic acid. |
| Stability | Susceptible to oxidation and dehydration. | A significant challenge with boronic acids is their oxidative instability, especially at physiological pH.[7][8] The boronic acid moiety can be oxidized to the corresponding phenol, an irreversible process.[8] Additionally, dehydration to form boroxines is a common equilibrium process that can complicate characterization and reactivity. |
| Storage | Recommended: Refrigerated, under an inert atmosphere.[2][3] | To mitigate oxidative degradation and the effects of atmospheric moisture, storage in a cool, dry, and oxygen-free environment (e.g., in a desiccator under argon or nitrogen) is critical for maintaining the compound's integrity and ensuring reproducible results in sensitive applications like catalysis.[9] |
Analytical Workflows for Physical Characterization
Ensuring the purity and identity of 4-(Isopropoxycarbonylamino)phenylboronic acid is paramount for its successful application. The following protocols represent robust, self-validating systems for characterization.
Purity Assessment via High-Performance Liquid Chromatography (HPLC)
Expertise & Rationale: HPLC is a cornerstone technique for assessing the purity of boronic acids. However, their analysis presents challenges due to potential secondary interactions with metal surfaces in standard columns and instruments, and their propensity to form boroxines.[10] The use of columns with advanced surface technology, such as Waters MaxPeak™ Premier columns, is recommended to mitigate these interactions and achieve reliable, reproducible separations. This protocol outlines a systematic approach to developing a robust purity analysis method.
Experimental Protocol: HPLC Purity Analysis
-
System Preparation: Utilize an HPLC or UHPLC system equipped with a PDA detector. An Arc™ HPLC System is suitable for this purpose.
-
Column Selection: Screen several columns to identify the optimal selectivity. A recommended starting point is an XSelect™ Premier HSS T3 Column, which is effective for separating a range of structurally similar boronic acids.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile with 0.1% Formic Acid.
-
Rationale: The acidic modifier helps to suppress the ionization of the boronic acid and any acidic impurities, leading to better peak shapes.
-
-
Gradient Elution:
-
Start with a linear gradient (e.g., 5-95% B over 10 minutes) to scout for the optimal separation conditions.
-
Fine-tune the gradient based on the initial results to achieve baseline resolution of the main peak from all impurities. A successful method for eleven different boronic acids was developed in under 11 minutes.
-
-
Detection: Monitor at multiple wavelengths using the PDA detector (e.g., 220 nm, 254 nm, 280 nm) to ensure all chromophoric impurities are detected.
-
Data Analysis: Integrate the peak areas to determine the purity of the compound as a percentage of the total area.
Workflow Diagram: HPLC Purity Assessment
Caption: Systematic workflow for HPLC-based purity determination of boronic acids.
Thermal Properties via DSC/TGA
Expertise & Rationale: As discussed, the "melting point" of a boronic acid is often a complex thermal event. Differential Scanning Calorimetry (DSC) provides a more accurate profile of this transition, revealing whether it is a true melt or a decomposition. Thermogravimetric Analysis (TGA) is run concurrently or sequentially to quantify mass loss associated with dehydration (water loss) or decomposition. This dual analysis provides a definitive understanding of the compound's thermal stability.
Experimental Protocol: Thermal Analysis
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum TGA pan or a DSC pan.
-
TGA Analysis:
-
Place the sample in the TGA furnace.
-
Heat the sample under a nitrogen atmosphere from ambient temperature to ~300 °C at a controlled rate (e.g., 10 °C/min).
-
Analysis: Monitor for mass loss. A step-wise loss corresponding to water or the formation of the boroxine trimer will occur before the onset of major decomposition.
-
-
DSC Analysis:
-
Place the sealed sample pan in the DSC cell alongside an empty reference pan.
-
Heat the sample under a nitrogen atmosphere at a controlled rate (e.g., 10 °C/min).
-
Analysis: Observe the heat flow curve for endothermic or exothermic events. A sharp endotherm typically indicates melting, while a broad endotherm or an immediate exotherm suggests decomposition. Correlating this with TGA data is crucial.
-
Workflow Diagram: Thermal Stability Analysis
Caption: Dual TGA/DSC workflow for comprehensive thermal property characterization.
Safety and Handling
While no specific GHS classification is available for 4-(Isopropoxycarbonylamino)phenylboronic acid, related arylboronic acids are classified as irritants.[11] Prudent laboratory practice is required.
-
Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid creating dust.[9]
-
First Aid: In case of skin contact, wash off immediately with plenty of water. For eye contact, rinse thoroughly with water and seek medical attention. If ingested, rinse mouth and consult a physician.
-
Storage: As detailed previously, store in a tightly sealed container in a refrigerated and dry place, preferably under an inert atmosphere to maintain long-term stability.[2][3][9]
Conclusion
4-(Isopropoxycarbonylamino)phenylboronic acid is a valuable synthetic intermediate whose utility is directly linked to its physical properties. A nuanced understanding, particularly of its thermal behavior and inherent stability challenges, is critical for its effective use in research and development. The tendency to form boroxines and susceptibility to oxidation are not merely inconvenient truths but defining characteristics that must be managed through proper storage, handling, and analytical validation. The workflows provided in this guide offer a robust framework for ensuring the quality and consistency of this important reagent, thereby enabling more reliable and reproducible synthetic outcomes.
References
-
Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Wiley-VCH.[Link]
-
Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters.[Link]
-
A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods (RSC Publishing).[Link]
-
Analytical Methods. The Royal Society of Chemistry.[Link]
-
Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Springer.[Link]
-
Boronic acid with high oxidative stability and utility in biological contexts. PubMed - NIH.[Link]
-
Boronic acid with high oxidative stability and utility in biological contexts. PMC - NIH.[Link]
-
Solubility of investigated compounds in water. Phenylboronic acid... ResearchGate.[Link]
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